7-methyl-3-phenyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
CAS No.: 496970-39-9
Cat. No.: VC21490067
Molecular Formula: C21H16N4
Molecular Weight: 324.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 496970-39-9 |
|---|---|
| Molecular Formula | C21H16N4 |
| Molecular Weight | 324.4g/mol |
| IUPAC Name | 7-methyl-3-phenyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile |
| Standard InChI | InChI=1S/C21H16N4/c1-14-16-11-12-24(15-7-3-2-4-8-15)21(16)25-19-10-6-5-9-18(19)23-20(25)17(14)13-22/h2-10H,11-12H2,1H3 |
| Standard InChI Key | JHSJKHARWQCKKJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C5=CC=CC=C5)C#N |
| Canonical SMILES | CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C5=CC=CC=C5)C#N |
Introduction
7-Methyl-3-phenyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile is a complex organic compound characterized by its unique tetracyclic structure and the presence of multiple nitrogen atoms. This compound belongs to the class of triazatetracyclic compounds, which are known for their diverse biological activities and potential applications in chemistry and pharmacology.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions. While specific experimental procedures are not extensively documented, methodologies used for similar compounds can provide guidance. The compound's chemical reactivity can be inferred based on its functional groups, which may participate in various chemical reactions typical for heterocycles and nitriles.
Potential Synthesis Steps
-
Starting Materials: Nitrogen-containing precursors and carbon-based building blocks.
-
Reaction Conditions: Careful control of temperature and pressure.
-
Purification Methods: High-performance liquid chromatography (HPLC) and spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry.
Potential Applications Table
| Field | Potential Use |
|---|---|
| Medicinal Chemistry | Biological activities such as enzyme inhibition or receptor binding |
| Materials Science | Unique structural properties for advanced materials |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume